molecular formula C10H10O3 B1268224 Methyl 3-oxo-3-phenylpropanoate CAS No. 614-27-7

Methyl 3-oxo-3-phenylpropanoate

Cat. No.: B1268224
CAS No.: 614-27-7
M. Wt: 178.18 g/mol
InChI Key: KZTMCBOPTQHICJ-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3-phenylpropanoate is an organic compound with the molecular formula C10H10O3. It is a methyl ester derivative of 3-oxo-3-phenylpropanoic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-oxo-3-phenylpropanoate can be synthesized through several methods. One common method involves the esterification of 3-oxo-3-phenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-oxo-3-phenylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is an intermediate in the production of pharmaceuticals, including anti-inflammatory and analgesic drugs.

    Industry: It is utilized in the manufacture of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 3-oxo-3-phenylpropanoate involves its reactivity as an ester. It can undergo hydrolysis to release 3-oxo-3-phenylpropanoic acid, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the chemical environment .

Comparison with Similar Compounds

  • Ethyl 3-oxo-3-phenylpropanoate
  • Methyl 3-hydroxy-3-phenylpropanoate
  • Methyl 2,2-dimethyl-3-oxo-3-phenylpropanoate

Comparison: Methyl 3-oxo-3-phenylpropanoate is unique due to its specific ester functional group, which imparts distinct reactivity compared to its analogs. For instance, ethyl 3-oxo-3-phenylpropanoate has a similar structure but with an ethyl ester group, leading to different physical properties and reactivity. Methyl 3-hydroxy-3-phenylpropanoate contains a hydroxyl group, making it more reactive in certain nucleophilic substitution reactions .

Properties

IUPAC Name

propanoyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-9(11)13-10(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTMCBOPTQHICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-27-7
Record name Peplidiforone D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

A 1-L flask fitted with a mechanical stirrer, reflux condenser, and nitrogen sweep (to protect the Na), was immersed in a water bath to control temperature (i.e., to provide heat and to cool if need be). In the flask was placed 272.3 g (2 moles) of methyl benzoate; 74.1 g (1 mole) of methyl acetate; 1 gm. atom--23 g., Na; and 32 g (1 mole) of methanol (to react with the Na and to initate the reaction). The flask was purged with nitrogen and was maintained under a positive nitrogen pressure throughout the reaction. The solution was heated to 80°-85° C. overnight, during which time all the Na metal was consumed. The resulting yellow heterogeneous solution was cooled to room temperature and poured into a separatory funnel containing 130 ml of concentrated hydrochloric acid and 200 g. of crushed ice. This was shaken and the lower aqueous phase removed. (In this step the Na in the Na methyl benzoyl acetate reacts with the HC1 and is removed as NaCl.) The residual material was then washed with water, 2×100 mls, saturated NaHCO3 solution, 2×100 mls. and finally 2×100 mls of saturated brine (NaCl). (Byproduct methanol leaves with the water in the water washes). The residual yellow organic phase was then transferred to a distilling flask and fractionated through a 12-inch Vigreux column at 0.5 mm Hg pressure. A forerum containing methyl benzoate and methyl acetoacetate was collected at 37°-42° C. at 0.5 mm Hg. This was followed by a fraction of 82.5 methyl benzoyl acetate boiling at 81°-84° C. at 0.5 mm Hg. Yield of the pure product methyl benzoyl acetate based on Na was 46.3%, as a water white liquid.
[Compound]
Name
Na
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0 (± 1) mol
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Reaction Step One
Quantity
272.3 g
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Reaction Step Two
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74.1 g
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Reaction Step Three
Quantity
32 g
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reactant
Reaction Step Four
[Compound]
Name
Na
Quantity
0 (± 1) mol
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Reaction Step Four
[Compound]
Name
Na
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0 (± 1) mol
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Reaction Step Six
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Name
Methyl Benzoylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can Methyl 3-oxo-3-phenylpropanoate be used as a starting material to synthesize complex heterocyclic compounds?

A1: Yes, this compound is a versatile building block in organic synthesis. Research demonstrates its utility in constructing indoloquinolinones, a class of nitrogen-containing heterocyclic compounds. A study employed this compound along with an aryl amine and methoxylamine in a multi-step synthesis. [] The process involved a palladium and copper-mediated oxidative coupling reaction followed by an iodine-mediated intramolecular cyclization, ultimately yielding diversely substituted indoloquinolinones. []

Q2: Is this compound a suitable substrate for asymmetric hydrogenation reactions?

A2: Absolutely. This compound serves as an excellent substrate for asymmetric hydrogenation, a crucial reaction for producing single enantiomers of chiral compounds. Researchers successfully utilized chiral iridium catalysts with spiro pyridine-aminophosphine ligands to achieve highly enantioselective hydrogenation of this compound. [] This reaction yielded the corresponding chiral β-hydroxy ester with impressive enantiomeric excess (up to 99.8% ee) and remarkable catalytic turnover numbers (up to 1,230,000). [] This highlights the potential of using specific catalytic systems with this compound to access important chiral building blocks for pharmaceuticals and other bioactive molecules.

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